molecular formula C17H21NO2S B11695119 N-(2,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Katalognummer: B11695119
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: DHOWWMIRRLDLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a sulfonamide derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups. The compound’s structure imparts specific chemical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,5-DIMETHYLPHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H21NO2S

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-11-6-7-13(3)16(10-11)18-21(19,20)17-14(4)8-12(2)9-15(17)5/h6-10,18H,1-5H3

InChI-Schlüssel

DHOWWMIRRLDLGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.